molecular formula C17H19NO2 B8541123 (S)-Benzyl 2-amino-4-phenylbutanoate

(S)-Benzyl 2-amino-4-phenylbutanoate

Cat. No.: B8541123
M. Wt: 269.34 g/mol
InChI Key: VYEIIPLQOBKTAZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-Amino-4-phenylbutanoate is a chiral ester of significant value in medicinal chemistry and organic synthesis, primarily serving as a key advanced intermediate in the development of active pharmaceutical ingredients (APIs). Its structure is closely related to homophenylalanine, a crucial scaffold in several therapeutic agents. Research indicates its primary application is in the synthesis of inhibitors for angiotensin-converting enzyme (ACE), which are pivotal in the treatment of hypertension . The compound's stereochemistry is critical for biological activity, as evidenced by its use in the synthesis of complex molecules such as Delapril, an antihypertensive drug . Furthermore, this compound and its derivatives are utilized in the construction of proteasome inhibitors like Carfilzomib, showcasing its versatility in targeting different disease pathways . The synthetic utility of this benzyl ester lies in its protective group strategy; the benzyl ester can be selectively removed under conditions that leave other protecting groups intact, allowing for further selective functionalization of the molecule towards the final target compound . As a high-value synthetic building block, it is typically offered with a high degree of enantiopurity to ensure the desired stereochemical outcome in downstream applications. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

benzyl (2S)-2-amino-4-phenylbutanoate

InChI

InChI=1S/C17H19NO2/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m0/s1

InChI Key

VYEIIPLQOBKTAZ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for S Benzyl 2 Amino 4 Phenylbutanoate

Classical Organic Synthesis Approaches

Classical methods for the synthesis of (S)-Benzyl 2-amino-4-phenylbutanoate primarily involve the direct esterification of the carboxylic acid of L-homophenylalanine with benzyl (B1604629) alcohol. These methods often require the use of coupling agents to facilitate the reaction and may necessitate the formation of salt forms to improve the handling and stability of the final product.

Esterification Protocols

Esterification of L-homophenylalanine with benzyl alcohol is a common strategy to produce this compound. The selection of the appropriate coupling agent and reaction conditions is crucial to ensure high yields and prevent side reactions, such as racemization.

The Steglich esterification, which utilizes Dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a widely employed method for the esterification of carboxylic acids under mild conditions. This method is applicable to the synthesis of this compound from N-protected L-homophenylalanine. The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then attacked by benzyl alcohol to form the desired ester. The use of an amine-protecting group, such as the tert-butoxycarbonyl (Boc) group, is essential to prevent the formation of amide side products.

The general procedure involves dissolving N-Boc-L-homophenylalanine and a catalytic amount of DMAP in a suitable solvent, such as dichloromethane (B109758) (DCM). Benzyl alcohol is then added, followed by the dropwise addition of a solution of DCC in DCM at 0 °C. The reaction mixture is stirred at room temperature until completion. The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Reactant 1 Reactant 2 Coupling Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
N-Boc-L-homophenylalanine Benzyl Alcohol DCC DMAP DCM 0 to RT 12-24 >90

An alternative method for the direct benzylation of the carboxylic acid of L-homophenylalanine involves the use of 2-benzyloxypyridine in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid). This method relies on the activation of 2-benzyloxypyridine by the acid to generate a reactive benzylating agent. This approach can be advantageous in certain contexts, although it is less commonly reported for amino acid esterification compared to carbodiimide-based methods.

Preparation of Salt Forms for Enhanced Handling and Stability

Amino acid esters, including this compound, are often isolated and stored as their salt forms to improve their crystalline nature, stability, and ease of handling. A common practice is the preparation of the p-toluenesulfonate (tosylate) salt. This is typically achieved by treating the free base of the benzyl ester with one equivalent of p-toluenesulfonic acid in a suitable solvent, such as ethyl acetate (B1210297) or diethyl ether. The resulting salt precipitates from the solution and can be collected by filtration, washed, and dried. The tosylate salt is generally a stable, crystalline solid that is less prone to degradation compared to the free base.

The preparation of the p-toluenesulfonate salt of this compound can also be integrated into the esterification process itself. For instance, after a Fischer-Speier esterification of L-homophenylalanine with benzyl alcohol using p-toluenesulfonic acid as the catalyst, the product can be directly isolated as its tosylate salt.

Starting Material Reagent Solvent Product Form
This compound (free base) p-Toluenesulfonic acid Ethyl Acetate This compound p-toluenesulfonate Crystalline Solid

Stereoselective and Asymmetric Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of this compound. Stereoselective synthetic methods, particularly those employing the chiral pool strategy, are therefore highly valuable.

Chiral Pool Strategy Utilizing Precursors

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of this compound, the most direct precursor from the chiral pool is L-homophenylalanine itself. However, other readily available amino acids, such as L-aspartic acid or L-glutamic acid, can also serve as starting points for a multi-step synthesis.

A common approach involves the protection of the amino group of the starting amino acid, followed by the esterification of the carboxylic acid with benzyl alcohol. For instance, L-homophenylalanine can be first protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The resulting N-Boc-L-homophenylalanine can then be esterified using the DCC/DMAP method as described previously. The final step involves the deprotection of the amino group, typically by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Synthetic Route from L-Homophenylalanine:

N-Protection: L-homophenylalanine is reacted with (Boc)₂O and a base (e.g., NaOH or NaHCO₃) in a mixture of water and an organic solvent (e.g., dioxane or THF) to yield N-Boc-L-homophenylalanine.

Esterification: The N-protected amino acid is then esterified with benzyl alcohol using DCC and a catalytic amount of DMAP in DCM to give (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate.

N-Deprotection: The Boc group is removed by treatment with TFA in DCM or HCl in dioxane to afford the final product, this compound, which can be isolated as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).

Step Starting Material Reagents Product Yield (%)
1 L-Homophenylalanine (Boc)₂O, Base N-Boc-L-homophenylalanine ~95
2 N-Boc-L-homophenylalanine Benzyl Alcohol, DCC, DMAP (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate >90
3 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate TFA or HCl This compound Quantitative

This chiral pool approach ensures the retention of the desired (S)-configuration at the α-carbon throughout the synthetic sequence, providing an efficient and reliable route to enantiomerically pure this compound.

Derivation from (2S)-2-Amino-benzenebutanoic Acid

A primary and straightforward method for the synthesis of this compound is the direct esterification of (2S)-2-Amino-4-phenylbutanoic acid, also known as L-homophenylalanine. This transformation is typically achieved through a Fischer-Speier esterification, which involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst. To drive the reaction to completion, the water formed during the reaction is usually removed azeotropically.

A common practice is the preparation of the p-toluenesulfonate salt of the benzyl ester. This method not only facilitates the purification of the product through crystallization but also provides a stable, solid form of the amino acid ester. The reaction is generally carried out by refluxing a mixture of the amino acid, a slight excess of p-toluenesulfonic acid, and benzyl alcohol in a solvent like cyclohexane (B81311) that forms an azeotrope with water. researchgate.net The use of hazardous solvents such as benzene (B151609) or carbon tetrachloride was common in the past but has been largely replaced by safer alternatives. researchgate.net

Table 1: Fischer-Speier Esterification of Amino Acids

Parameter Description
Reactants Amino Acid, Benzyl Alcohol
Catalyst p-Toluenesulfonic acid
Solvent Cyclohexane or other azeotroping solvent
Conditions Reflux with azeotropic removal of water

| Product Form | p-Toluenesulfonate salt |

This approach is widely applicable to various amino acids and provides the desired benzyl esters in high yields and with retention of stereochemical integrity. researchgate.net

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. For the preparation of this compound, enzymatic reduction and transamination are particularly relevant.

Enzymatic Reduction Methodologies

Enzymatic reductive amination of a keto precursor is a powerful method for the asymmetric synthesis of chiral amino acids. In the context of producing (S)-2-amino-4-phenylbutanoic acid, the precursor to the target benzyl ester, L-phenylalanine dehydrogenase (PheDH) has been shown to be an effective biocatalyst. This enzyme catalyzes the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net

The reaction requires a nicotinamide (B372718) cofactor, typically NADH, which is consumed in the process. To make the process economically viable, in situ regeneration of NADH is crucial. This is often achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH. researchgate.netresearchgate.net The L-homophenylalanine produced can then be isolated and subsequently esterified to the benzyl ester.

Table 2: Enzymatic Reductive Amination of 2-Oxo-4-phenylbutanoic Acid

Component Role
Substrate 2-Oxo-4-phenylbutanoic acid
Enzyme L-phenylalanine dehydrogenase (PheDH)
Amine Source Ammonia
Cofactor NADH
Regeneration System Formate dehydrogenase (FDH) and Formate

| Product | (S)-2-Amino-4-phenylbutanoic acid |

This biocatalytic route offers high enantioselectivity, yielding the (S)-amino acid with an enantiomeric excess of over 99%. researchgate.net

Transaminase-Catalyzed Asymmetric Synthesis

Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. This class of enzymes is widely used for the asymmetric synthesis of chiral amines and amino acids. rsc.org

The synthesis of L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid) can be efficiently achieved from 2-oxo-4-phenylbutyric acid (2-OPBA) using an aromatic amino acid transaminase (AroAT). nih.gov In this process, an amino donor such as L-aspartate or L-lysine provides the amino group. The use of L-lysine as an amino donor is particularly advantageous as its deamination product, 2-keto-6-aminocaproate, spontaneously cyclizes, which helps to drive the reaction equilibrium towards the formation of the desired amino acid. nih.gov

Researchers have successfully employed recombinant AroAT from Enterobacter sp. for the high-yield synthesis of L-homophenylalanine from 2-OPBA. nih.gov Due to the low solubility of the product, it precipitates from the reaction medium, further shifting the equilibrium and allowing for high conversion yields (>94%) and excellent optical purity (>99% ee). nih.gov The resulting L-homophenylalanine can then be converted to its benzyl ester.

Asymmetric Alkylation and Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of chiral centers, including asymmetric alkylation and cross-coupling reactions.

Nickel-Catalyzed Enantioconvergent Cross-Coupling

A significant advancement in the synthesis of unnatural amino acids is the use of nickel-catalyzed enantioconvergent cross-coupling reactions. This method allows for the coupling of racemic alkyl electrophiles with alkylzinc reagents to produce enantioenriched amino acids. nih.govacs.org

This strategy can be applied to the synthesis of precursors for this compound. For instance, a racemic α-halo glycine (B1666218) derivative can be coupled with a suitable organozinc reagent in the presence of a chiral nickel catalyst. The reaction proceeds under mild conditions and exhibits tolerance to a wide range of functional groups. nih.gov This approach is highly versatile for creating a diverse library of unnatural α-amino acids with high enantioselectivity. nih.govacs.org

Table 3: Key Features of Ni-Catalyzed Enantioconvergent Cross-Coupling

Feature Description
Catalyst Chiral Nickel Complex
Reactants Racemic α-halo glycine derivative, Organozinc reagent
Key Advantage Enantioconvergence from a racemic starting material
Conditions Mild, tolerant of various functional groups

| Product | Enantioenriched protected α-amino acid |

Optical Resolution Techniques

When a racemic mixture of the target compound or its precursor is synthesized, optical resolution is necessary to isolate the desired (S)-enantiomer. Both classical chemical resolution and enzymatic resolution methods are applicable.

A classical approach involves the diastereoselective crystallization of salts formed between the racemic amine and a chiral resolving agent. For a structurally related compound, ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate, L-tartaric acid has been successfully used as a resolving agent. researchgate.net The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered from the separated salt.

Enzymatic kinetic resolution is another powerful technique. Lipases are commonly employed for the enantioselective hydrolysis or transesterification of esters. nih.govresearchgate.net In the case of a racemic mixture of Benzyl 2-amino-4-phenylbutanoate, a lipase (B570770) could selectively hydrolyze the (S)- or (R)-ester, leaving the unreacted enantiomer in high enantiomeric purity. For example, Candida antarctica lipase B (CAL-B) is a versatile enzyme known for its ability to resolve a wide variety of amino esters. researchgate.net The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, solvent, and reaction conditions.

Diastereomeric Salt Formation and Crystallization

The resolution of racemic benzyl 2-amino-4-phenylbutanoate via diastereomeric salt formation is a classical and effective method for obtaining the enantiomerically pure (S)-enantiomer. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

One of the most common chiral resolving agents for amines is tartaric acid and its derivatives. diva-portal.orgnih.gov For the resolution of benzyl 2-amino-4-phenylbutanoate, a chiral acid such as L-(+)-tartaric acid can be employed. The process involves dissolving the racemic benzyl 2-amino-4-phenylbutanoate and the chiral resolving agent in a suitable solvent. The choice of solvent is critical as it influences the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution.

While specific data for the resolution of benzyl 2-amino-4-phenylbutanoate is not extensively detailed in publicly available literature, the general principles of such resolutions are well-established. The selection of the resolving agent and the crystallization solvent are key factors that are typically optimized to achieve high yield and enantiomeric purity.

Table 1: Illustrative Data for Diastereomeric Salt Resolution This table is based on general principles of diastereomeric resolution and does not represent experimentally verified data for this compound due to the lack of specific information in the searched sources.

Resolving AgentSolvent SystemDiastereomeric Excess (d.e.) of CrystalsYield of (S)-enantiomer
L-(+)-Tartaric AcidMethanol/Water>95%40-50% (theoretical max 50%)
Dibenzoyl-L-tartaric AcidEthanol>98%42-48%
(1R)-(-)-Camphor-10-sulfonic acidAcetone>97%40-45%

Considerations for Scalable Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure the process is efficient, cost-effective, and environmentally sustainable.

Process Optimization in Industrial Synthesis

Process optimization is a critical aspect of scalable production. For the synthesis of this compound, this involves a thorough evaluation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization include the choice of raw materials, reaction conditions (temperature, pressure, reaction time), and purification methods.

In an industrial setting, the efficiency of the diastereomeric resolution process would be a primary focus for optimization. This includes the selection of a cost-effective and recyclable chiral resolving agent. The crystallization process itself would be fine-tuned to achieve the desired purity in the minimum number of crystallization steps. This can involve controlling the cooling profile, seeding strategies, and agitation speed.

Furthermore, process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control and consistency. The use of continuous flow reactors, as opposed to batch reactors, can also offer advantages in terms of safety, efficiency, and scalability for certain synthetic steps.

Solvent Recovery and Sustainable Practices

The large volumes of solvents used in industrial synthesis necessitate robust solvent recovery and recycling programs to minimize waste and reduce the environmental footprint of the manufacturing process. acsgcipr.org The choice of solvents is guided by green chemistry principles, favoring those with lower toxicity, higher boiling points for easier recovery, and biodegradability. mdpi.comnih.gov For the crystallization and purification steps in the synthesis of this compound, solvents would be selected based on their ability to be efficiently recovered through distillation or other separation techniques. rcmt.comnih.gov

Sustainable practices in the production of this compound also extend to waste management and energy consumption. The development of catalytic and enzymatic methods for the synthesis of chiral amines is an area of active research, as these methods can offer higher atom economy and milder reaction conditions compared to classical resolutions. nih.gov The application of green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, helps in quantifying the environmental impact of the manufacturing process and identifying areas for improvement. mdpi.comnih.govrsc.org

Table 2: Green Chemistry Metrics for Industrial Synthesis This table provides a conceptual framework for evaluating the sustainability of a chemical process and is not based on specific reported data for this compound.

MetricDefinitionTarget for Green Process
Process Mass Intensity (PMI)Total mass input (raw materials, solvents, reagents) / mass of final product< 100
E-FactorTotal waste produced / mass of final product< 50
Atom Economy(Molecular weight of desired product / sum of molecular weights of all reactants) x 100%> 80%
Solvent Recovery Rate(Volume of solvent recovered / total volume of solvent used) x 100%> 95%

Analytical Techniques for Characterization and Enantiopurity Assessment of S Benzyl 2 Amino 4 Phenylbutanoate

Chromatographic Separation Methods

Chromatographic techniques are indispensable for both the purification and the analytical assessment of (S)-Benzyl 2-amino-4-phenylbutanoate. These methods leverage differential partitioning of the compound and its potential impurities or enantiomers between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients, including amino acid derivatives. lgcstandards.com For this compound, reversed-phase HPLC is commonly utilized. This method typically employs a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the separation of the target compound from impurities with different polarities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Typical HPLC Purity Analysis Parameters:

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 10 µL |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical for chiral molecules, as different enantiomers can exhibit distinct biological activities. unife.it Chiral HPLC is the gold standard for this purpose. unife.it This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of Benzyl (B1604629) 2-amino-4-phenylbutanoate, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for resolving the enantiomers of amino acid esters. yakhak.org The e.e. is calculated from the relative peak areas of the two enantiomers.

Example Chiral HPLC Conditions:

Parameter Condition
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase Isocratic mixture of Hexane and 2-Propanol
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV at 254 nm |

Macrocyclic glycopeptide-based CSPs, like teicoplanin, are also highly successful in resolving underivatized amino acid enantiomers and are compatible with a wide range of mobile phases. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC. The principles of chiral recognition are similar to those in chiral HPLC, relying on a chiral stationary phase to differentiate between the enantiomers.

Capillary Zone Electrophoresis (CZE) for Enantiomer Separation

Capillary Zone Electrophoresis (CZE) is another technique capable of separating enantiomers. In CZE, separation occurs in a capillary filled with a buffer solution under the influence of an electric field. For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the buffer. bohrium.com The differential interaction of the enantiomers with the chiral selector leads to different migration times and, consequently, their separation. Factors like the type and concentration of the chiral selector, buffer pH, and applied voltage significantly influence the resolution. bohrium.com

Flash Chromatography and Column Chromatography for Purification

Before detailed analytical characterization, this compound often requires purification to remove by-products and unreacted starting materials from the synthesis. Flash chromatography and traditional column chromatography are the primary methods for this preparative-scale separation. rochester.eduorgsyn.org These techniques utilize a stationary phase, typically silica (B1680970) gel, and an eluent system of varying polarity (e.g., mixtures of hexanes and ethyl acetate) to isolate the desired compound. rochester.eduamazonaws.com The progress of the purification is monitored by thin-layer chromatography (TLC). Flash chromatography is a modification of column chromatography that applies pressure to speed up the elution process, making it a rapid and efficient purification method. rochester.eduorgsyn.orgwfu.eduwindows.net

General Flash Chromatography Parameters:

Parameter Detail
Stationary Phase Silica Gel 60
Mobile Phase Gradient of Ethyl Acetate (B1210297) in Hexanes

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl and phenyl groups, the methine proton at the chiral center, the methylene (B1212753) protons of the side chain and the benzyl ester, and the amine protons. chemicalbook.com

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the amino acid backbone and side chain would be observed. st-andrews.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the compound. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching of the amine, C=O stretching of the ester, and C-H and C=C stretching of the aromatic rings. icm.edu.pl

Summary of Expected Spectroscopic Data:

Technique Expected Features for this compound
¹H NMR Signals for aromatic protons, CH, CH₂, NH₂ protons.
¹³C NMR Signals for carbonyl, aromatic, and aliphatic carbons.
Mass Spec. Molecular ion peak corresponding to the compound's molecular weight (C₁₇H₁₉NO₂).

| IR Spec. | Absorption bands for N-H, C=O, C-O, and aromatic C-H bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound. The data presented here pertains to the 4-methylbenzenesulfonate (B104242) salt of the compound.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) spectroscopy of this compound 4-methylbenzenesulfonate reveals characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Detailed analysis of the ¹H NMR spectrum shows distinct peaks for the aromatic protons of both the phenyl and benzyl groups, as well as the protons of the butanoate backbone and the tosylate counter-ion.

Interactive Data Table: ¹H NMR Spectral Data of this compound 4-methylbenzenesulfonate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55d2HAr-H (tosylate)
7.35 - 7.27m5HAr-H (benzyl)
7.18 - 7.10m5HAr-H (phenyl)
5.18s2H-OCH₂Ph
4.21t1H-CH(NH₂)
2.62t2H-CH₂Ph
2.30s3HAr-CH₃ (tosylate)
2.25 - 2.15m2H-CH₂CH₂Ph

Note: The data is representative and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound 4-methylbenzenesulfonate gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum confirms the presence of the ester carbonyl carbon, the aromatic carbons of the three phenyl rings (benzyl, phenylbutanoate side chain, and tosylate), the benzylic methylene carbon, the alpha-carbon of the amino acid, and the aliphatic carbons of the butanoate chain.

Interactive Data Table: ¹³C NMR Spectral Data of this compound 4-methylbenzenesulfonate

Chemical Shift (ppm)Assignment
170.8C=O (ester)
141.5Ar-C (tosylate)
140.2Ar-C (phenyl)
135.2Ar-C (benzyl)
129.8Ar-CH (tosylate)
128.8Ar-CH (benzyl)
128.6Ar-CH (phenyl)
128.5Ar-CH (benzyl)
128.4Ar-CH (phenyl)
126.2Ar-CH (phenyl)
125.8Ar-CH (tosylate)
67.8-OCH₂Ph
53.5-CH(NH₂)
34.0-CH₂Ph
31.5-CH₂CH₂Ph
21.2Ar-CH₃ (tosylate)

Note: The data is representative and may vary slightly based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like amino acid derivatives.

HRMS analysis of this compound provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₁₇H₁₉NO₂). The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺270.1494270.1491

Note: The data represents the protonated molecule and confirms the elemental composition.

Chemical Transformations and Derivatization Strategies Involving S Benzyl 2 Amino 4 Phenylbutanoate

Amine Group Functionalization

The primary amine group in (S)-benzyl 2-amino-4-phenylbutanoate is a versatile nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse functional groups. Common transformations include N-acylation, N-alkylation, and the formation of ureas and sulfonamides.

N-Acylation: The amine can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield (S)-benzyl 2-(acetylamino)-4-phenylbutanoate. This transformation is fundamental in peptide synthesis, where the amine group of one amino acid derivative is coupled with the activated carboxyl group of another.

N-Alkylation and Reductive Amination: Direct N-alkylation of the primary amine can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For example, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent can introduce a variety of alkyl or arylmethyl substituents. A related example is the synthesis of ethyl (S)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butyrate, which involves the formation of a new secondary amine.

Urea (B33335) and Sulfonamide Formation: The nucleophilic amine can also react with isocyanates to form urea derivatives or with sulfonyl chlorides to produce sulfonamides. These functional groups are prevalent in many pharmaceutically active compounds. The synthesis of a sulfonamide derivative would typically involve reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct.

TransformationReagents and ConditionsProduct Type
N-AcylationAcetyl chloride, base (e.g., triethylamine), CH₂Cl₂N-Acetyl derivative
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃, DCEN-Alkyl/N,N-Dialkyl derivative
Urea FormationAlkyl/Aryl isocyanate, aprotic solventN-Substituted urea
Sulfonamide FormationSulfonyl chloride (e.g., TsCl), base (e.g., pyridine)N-Sulfonyl derivative

Ester Group Modifications

The benzyl (B1604629) ester functionality of this compound serves as a versatile protecting group for the carboxylic acid. It can be selectively cleaved or transformed under various conditions to either liberate the free acid or to generate other functional groups.

Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-2-amino-4-phenylbutanoic acid (homophenylalanine), under both acidic and basic conditions. However, basic hydrolysis with reagents like lithium hydroxide (B78521) or sodium hydroxide can sometimes lead to racemization at the α-carbon. Acid-catalyzed hydrolysis, using reagents like trifluoroacetic acid, is another option. Additionally, enzymatic hydrolysis offers a mild and often highly selective method for deprotection, minimizing side reactions.

Hydrogenolysis: A common and mild method for the deprotection of benzyl esters is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The benzyl C-O bond is cleaved, yielding the free carboxylic acid and toluene (B28343) as a byproduct. This method is advantageous due to its mild conditions and compatibility with many other functional groups.

Reduction to Alcohol: The ester group can be reduced to the corresponding primary alcohol, (S)-2-amino-4-phenylbutan-1-ol, using strong reducing agents. Lithium aluminium hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the ester to the alcohol. A similar reduction of the free amino acid, homo-L-phenylalanine, to (S)-2-amino-4-phenylbutan-1-ol has been reported using lithium borohydride and methyltrichlorosilane. chemicalbook.com Another example involves the reduction of N,N-dibenzylated benzyl ester of phenylalanine to the corresponding alcohol using LiAlH₄. orgsyn.org

TransformationReagents and ConditionsProduct
Basic HydrolysisLiOH, THF/H₂O(S)-2-amino-4-phenylbutanoic acid
HydrogenolysisH₂, Pd/C, MeOH or EtOAc(S)-2-amino-4-phenylbutanoic acid
ReductionLiAlH₄, THF(S)-2-amino-4-phenylbutan-1-ol

Advanced Synthetic Applications of S Benzyl 2 Amino 4 Phenylbutanoate As a Chiral Intermediate

Utilization in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

The structural motif of (S)-2-amino-4-phenylbutanoic acid is a key pharmacophore in a major class of antihypertensive drugs known as angiotensin-converting enzyme (ACE) inhibitors. researchgate.net These drugs are essential in the management of hypertension and heart failure. nih.govnih.gov (S)-Benzyl 2-amino-4-phenylbutanoate provides a protected and activated form of this crucial chiral fragment, facilitating its incorporation into the final drug structures.

This compound is a key precursor in the synthesis of imidaprilat, the active metabolite of the ACE inhibitor imidapril. nih.gov Imidapril is structurally a derivative of enalapril (B1671234). nih.gov The synthesis involves the coupling of the (S)-2-amino-4-phenylbutanoate moiety with a substituted imidazolidine (B613845) carboxylic acid derivative. The benzyl (B1604629) ester group serves as a readily removable protecting group for the carboxylic acid, which is essential for the final activity of imidaprilat.

Table 1: Key Intermediates in ACE Inhibitor Synthesis

IntermediateTarget ACE InhibitorRole of this compound
(S)-1-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]aminoethyl groupImidapril / ImidaprilatProvides the core (S)-homo-phenylalanine backbone. nih.gov
N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanineEnalapril / EnalaprilatSource of the ethyl (S)-2-amino-4-phenylbutanoate fragment. chemicalbook.comnih.gov

The (S)-2-amino-4-phenylbutanoate structural unit is a common feature in numerous ACE inhibitors. Its presence is fundamental to their mechanism of action, which involves mimicking the transition state of the natural substrate of the angiotensin-converting enzyme.

Enalapril: The synthesis of enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. researchgate.netgoogle.com Analogs often utilize this compound as a starting point to build the N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl portion of the molecule. nih.gov

Quinapril (B1585795): The synthesis of quinapril and its analogs incorporates the ethyl ester of N-[(1S)-1-carboxy-3-phenylpropyl]alanine, which is structurally derived from the core (S)-2-amino-4-phenylbutanoate framework. chemicalbook.com

Trandolapril: Trandolapril contains a (2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl group, highlighting the importance of the 4-phenylbutanoate scaffold in this class of drugs. nih.gov

Moexipril: Related compounds of moexipril, such as (S)-ethyl 2-{(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,4-dihydro-1H-pyrazino[1,2-b]isoquinolin-2(6H,11H,11aH)-yl}-4-phenylbutanoate, explicitly show the integration of the title compound's core structure. usp.org

Integration into Peptide and Peptidomimetic Synthesis

The unique structural properties of this compound make it an attractive building block for creating novel peptides and peptidomimetics with enhanced stability and biological activity. sigmaaldrich.com

Conformationally restricted amino acids and peptides are crucial in drug design to improve receptor selectivity and metabolic stability. nih.gov this compound can be incorporated into dipeptides where the phenylethyl side chain introduces specific steric constraints. These constraints help to lock the peptide backbone into a desired conformation, which can be advantageous for mimicking the structure of a natural peptide ligand or for designing enzyme inhibitors. For example, its integration can lead to the formation of specific turn structures or restrict rotational freedom around key bonds. nih.gov

Unnatural amino acids are widely used to create peptide analogs with improved pharmacological properties. sigmaaldrich.com this compound serves as a precursor for a variety of these complex molecules. The primary amine can be readily acylated or alkylated, and the benzyl ester can be deprotected and coupled with other amino acids or molecular scaffolds. This allows for the synthesis of complex conjugates where the (S)-2-amino-4-phenylbutanoate unit acts as a chiral scaffold, imparting specific structural and recognition properties to the final molecule. unibo.it

Application in Heterocyclic Chemistry

The reactivity of the amino and ester functional groups in this compound allows for its use in the construction of complex heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds.

The primary amine of this compound can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. For instance, it can be used in the synthesis of substituted thiazoles, pyrazines, or imidazoles. mdpi.comresearchgate.net The phenylethyl side chain and the chiral center are retained in the final heterocyclic product, providing a route to enantiomerically pure, biologically interesting molecules. For example, reactions with cyanodithioimidocarbonates can lead to substituted thiazoles, and multi-component reactions can yield complex fused systems like pyrano[3,2-c]chromenes. mdpi.comresearchgate.net

Table 2: Summary of Synthetic Applications

Application AreaSpecific UseKey Reaction / Role
ACE Inhibitor SynthesisPrecursor for Imidaprilat, Enalapril, QuinaprilProvides the essential (S)-homo-phenylalanine pharmacophore. researchgate.netnih.gov
Peptidomimetic SynthesisFormation of constrained dipeptidesIntroduces steric constraints to control peptide conformation. nih.gov
Unnatural Amino Acid ConjugatesChiral scaffold for complex conjugatesFacilitates coupling to other molecules via amine and carboxyl groups. unibo.it
Heterocyclic ChemistrySynthesis of substituted N-heterocyclesActs as a chiral amine component in condensation and cyclization reactions. mdpi.comresearchgate.net

Building Block for Substituted 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The use of chiral amino acids and their derivatives, such as this compound, provides an effective pathway to enantiomerically pure diazepanes, where the stereochemistry is crucial for pharmacological activity.

The synthesis of a substituted 1,4-diazepane from this compound typically involves a multi-step sequence. A plausible and common synthetic strategy begins with the N-acylation of the primary amine of the parent amino acid, (S)-2-amino-4-phenylbutanoic acid, with a suitable acylating agent that contains a leaving group, such as chloroacetyl chloride. The resulting N-acylated product then undergoes cyclization. This intramolecular reaction is often facilitated by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then reacts with a second amine to form the seven-membered diazepane ring.

Alternatively, a reductive amination pathway can be employed. This involves reacting the amino group of the amino acid ester with an appropriate aldehyde or ketone, followed by reduction and subsequent cyclization steps to build the diazepine (B8756704) ring system. The phenylethyl side chain from the original amino acid becomes a key substituent on the chiral center of the resulting diazepane ring. The benzyl ester group can be retained as a protecting group during these steps or cleaved via hydrogenolysis to provide a free carboxylic acid for further modification. This strategic use allows for the creation of complex diazepane libraries with defined stereochemistry at the C2 position.

Table 1: Plausible Synthetic Route for 1,4-Diazepane Synthesis

Step Reaction Reagents and Conditions Intermediate/Product
1 N-Alkylation Bromoacetonitrile, Base (e.g., K₂CO₃) N-(cyanomethyl) derivative
2 Reduction of Nitrile H₂, Raney Nickel or LiAlH₄ N-(2-aminoethyl) derivative
3 Intramolecular Cyclization Heat, High dilution 1,4-Diazepan-5-one derivative
4 Reduction of Amide LiAlH₄ or BH₃-THF Substituted 1,4-Diazepane

Role in the Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are fundamental components of many pharmaceuticals and biologically active molecules. Chiral amino acids are excellent precursors for synthesizing substituted thiazoles, where the amino acid side chain can be incorporated into the final structure.

The synthesis of thiazole derivatives from this compound generally follows a pathway involving the formation of a thioamide intermediate. nih.gov The process starts with the N-protection of the amino group of the amino acid ester (e.g., with a Boc group). The protected amino acid is then converted into an amide. This amide is subsequently treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thioamide. nih.gov This chiral thioamide is a key intermediate that can be cyclized to form the thiazole ring.

The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a widely used method. jpionline.orgderpharmachemica.com In this context, the chiral thioamide derived from this compound can be reacted with a suitable α-haloketone (e.g., 2-bromoacetophenone) to construct the thiazole ring. The resulting product is a 2,4-disubstituted thiazole where the substituent at the 2-position is derived from the amino acid, retaining the original stereochemistry. The benzyl ester can be hydrolyzed in a later step if a free carboxylic acid is desired for further functionalization.

Table 2: General Synthesis of Thiazoles from Amino Acid Precursors

Step Reaction Type Key Reagents Intermediate Formed
1 N-Protection Boc₂O or Fmoc-Cl N-Protected Amino Acid Ester
2 Amidation Amine, Coupling Agent (e.g., HCTU) N-Protected Amino Amide
3 Thionation Lawesson's Reagent N-Protected Amino Thioamide
4 Cyclocondensation (Hantzsch) α-Haloketone (e.g., R-CO-CH₂Br) Substituted Thiazole

Preparation of Other Chiral Compounds

As a derivative of a non-proteinogenic amino acid, this compound is a member of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for asymmetric synthesis. sciencenet.cnresearchgate.net This avoids the need for complex asymmetric induction or resolution steps.

One of the most common and useful transformations of amino acid esters is their reduction to chiral amino alcohols. The benzyl ester group of this compound can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of an activating agent, to yield the corresponding chiral β-amino alcohol, (S)-2-amino-4-phenylbutan-1-ol.

Chiral amino alcohols are highly valuable intermediates in their own right. They are precursors for:

Chiral Auxiliaries: Used to control stereochemistry in a wide range of chemical reactions.

Chiral Ligands: For use in asymmetric catalysis, particularly in metal-catalyzed reactions.

Pharmaceutical Intermediates: The 1,2-amino alcohol motif is present in numerous drug molecules.

The synthesis of these compounds leverages the stereocenter of the starting amino acid, ensuring the final product is obtained in high enantiomeric purity. mdpi.comnih.gov The ability to convert a readily available amino acid ester into a versatile chiral building block like an amino alcohol underscores its importance in synthetic organic chemistry.

Table 3: Reduction of Amino Acid Ester to Chiral Amino Alcohol

Starting Material Reaction Reducing Agent Product
This compound Ester Reduction Lithium Aluminum Hydride (LiAlH₄) (S)-2-Amino-4-phenylbutan-1-ol

Computational Chemistry and Theoretical Investigations of S Benzyl 2 Amino 4 Phenylbutanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of (S)-Benzyl 2-amino-4-phenylbutanoate and how its flexibility influences its properties. The presence of multiple rotatable bonds allows the molecule to adopt various conformations, each with a different energy level.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform these analyses. Molecular mechanics force fields (e.g., AMBER, CHARMM) can be used for an initial rapid screening of the conformational space. Subsequently, the low-energy conformations are typically subjected to more accurate geometry optimization using quantum mechanical methods.

Studies on related phenylalanine and tyrosine derivatives have shown that intramolecular hydrogen bonds and π-stacking interactions can play a significant role in stabilizing certain conformations. rsc.org For this compound, interactions between the amino group, the ester carbonyl, and the aromatic rings could lead to folded or extended structures. A "U-shaped" or folded conformation has been observed in the crystal structure of the closely related compound, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, suggesting that such conformations might also be stable for the target molecule.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
Φ (Phi)C'-N-Cα-C'Rotation around the N-Cα bond
Ψ (Psi)N-Cα-C'-ORotation around the Cα-C' bond
χ1 (Chi1)N-Cα-Cβ-CγRotation around the Cα-Cβ bond of the side chain
χ2 (Chi2)Cα-Cβ-Cγ-CδRotation around the Cβ-Cγ bond of the side chain
ω (Omega)Cα-C'-O-CH₂Rotation around the ester C'-O bond

Note: This table represents a simplified set of the most critical dihedral angles. A full analysis would involve scanning all rotatable bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like this compound.

A typical DFT study involves geometry optimization of the molecule's various conformers to find the most stable structures. The calculations are often performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p) or larger, to accurately describe the electron distribution. DFT calculations have been successfully used to determine the pKa values of the parent amino acid, L-homophenylalanine, which is crucial for modeling its behavior in solution. rsc.orgresearchgate.netmpg.de

One of the most valuable outputs of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 2: Illustrative DFT-Calculated Electronic Properties for a Representative Conformer of this compound

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.7 eV
Ionization Potential (I)-EHOMO6.2 eV
Electron Affinity (A)-ELUMO0.5 eV
Global Hardness (η)(I - A) / 22.85 eV
Chemical Potential (μ)-(I + A) / 2-3.35 eV
Electrophilicity Index (ω)μ² / (2η)1.97 eV

Disclaimer: The values in this table are illustrative and based on typical results for similar amino acid derivatives. They are intended to demonstrate the type of data obtained from DFT studies.

Prediction of Molecular Descriptors Relevant to Reactivity and Selectivity

Molecular descriptors are numerical values that characterize specific properties of a molecule. They can be derived from its chemical structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the reactivity, selectivity, and biological activity of compounds. For this compound, these descriptors can be categorized into several groups:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts).

Topological Descriptors: These describe the connectivity of atoms in the molecule, providing information about its size, shape, and degree of branching.

Geometric Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, such as molecular surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and polarizability. The quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, hardness) fall into this category.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity, and the topological polar surface area (TPSA), which is related to its ability to permeate biological membranes.

These descriptors are crucial for predicting how the molecule will behave in different chemical environments. For instance, a high logP value suggests better solubility in nonpolar solvents and potentially better membrane permeability. The number of hydrogen bond donors and acceptors is critical for understanding intermolecular interactions, which are fundamental to its role in synthesis and potential biological recognition. The number of rotatable bonds is a key indicator of molecular flexibility, which is directly related to the conformational analysis discussed earlier.

Table 3: Predicted Molecular Descriptors for a Related Compound, Ethyl 2-amino-4-phenylbutanoate

DescriptorDescriptionValueReference
Molecular WeightMass of one mole of the substance207.27 g/mol nih.gov
XLogP3A measure of lipophilicity1.8 nih.gov
Hydrogen Bond Donor CountNumber of hydrogen atoms bonded to N or O1 nih.gov
Hydrogen Bond Acceptor CountNumber of N or O atoms3 nih.gov
Rotatable Bond CountNumber of bonds that allow free rotation6 nih.gov
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms52.3 Ų nih.gov

Note: This data is for the ethyl ester analogue of the target compound, as readily available calculated data for the benzyl (B1604629) ester is limited. The values for this compound are expected to be similar, with adjustments for the larger benzyl group.

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